molecular formula C12H18O3 B13153439 Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13153439
M. Wt: 210.27 g/mol
InChI Key: SVDYPLKGTRKPAS-UHFFFAOYSA-N
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Description

Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a bicyclo[2.2.2]octane framework fused to an oxirane (epoxide) ring, with a methyl substituent on the oxirane and a methyl ester group. Its rigid bicyclic structure and functional groups make it a candidate for pharmaceutical intermediates or agrochemicals. This article compares its structural, synthetic, and physicochemical properties with analogous compounds, emphasizing substituent effects, stereochemistry, and applications.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 2'-methylspiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C12H18O3/c1-11(10(13)14-2)12(15-11)7-8-3-5-9(12)6-4-8/h8-9H,3-7H2,1-2H3

InChI Key

SVDYPLKGTRKPAS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CC3CCC2CC3)C(=O)OC

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

A common approach to assembling the bicyclo[2.2.2]octane skeleton is via the Diels-Alder reaction between a diene and a dienophile. For example, the reaction of methyl acrylate with a substituted cyclohexadiene yields bicyclo[2.2.2]octene intermediates, which can be further functionalized to introduce the spiro center and epoxide ring.

  • Fleming et al. demonstrated the formation of bicyclo[2.2.2]octene intermediates by Diels-Alder cycloaddition, followed by several functionalization steps including epoxidation to yield bicyclic structures with spiro-epoxide motifs.

Tandem Reactions Under Metal-Free Conditions

Recent advances include tandem reactions that rapidly generate bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivity under metal-free conditions. These processes often use organic bases to mediate the reaction, providing operational simplicity and avoiding metal contamination.

  • A notable method involves an organic base-mediated tandem reaction that yields bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields and high enantioselectivity, which can be adapted for the synthesis of methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate.

Introduction of the Spiro-Epoxide Group

Directed Epoxidation

The spiro-epoxide ring is introduced via directed epoxidation of a bicyclic alkene intermediate. The epoxidation is typically performed on the most hindered face of the bicyclo[2.2.2]octene to achieve regio- and stereoselectivity.

  • Fleming’s group used a directed epoxidation with peracids (e.g., p-nitroperbenzoic acid) to install the epoxide on the bicyclo[2.2.2]octene framework, forming the spiro-epoxide intermediate with high selectivity.

Lewis Acid-Mediated Epoxide Opening and Rearrangement

Subsequent treatment of the epoxide with Lewis acids such as magnesium bromide can promote ring-opening and rearrangement to form functionalized bicyclic structures, which are precursors to the target compound.

  • MgBr2 treatment of the epoxide intermediate led to selective ring-opening and formation of bicyclic intermediates essential for further transformations.

Functionalization to Methyl Ester

The methyl carboxylate group is typically introduced either by direct esterification or by conversion of precursor carboxylic acid functionalities. Oxidation and protection/deprotection sequences are used to install and preserve the ester group during the synthesis.

  • In the synthetic sequences described by Fleming and others, oxidation steps followed by esterification yielded the methyl carboxylate functionality integral to the target compound.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Diels-Alder Cycloaddition Diene + Methyl acrylate, heat Formation of bicyclo[2.2.2]octene intermediate
2 Directed Epoxidation Peracid (e.g., p-nitroperbenzoic acid) Spiro-epoxide installation on bicyclic alkene
3 Lewis Acid-Mediated Epoxide Opening MgBr2 Ring-opening and rearrangement to functionalized bicyclic intermediate
4 Oxidation and Esterification Oxidants, methylation reagents Introduction of methyl carboxylate group
5 Tandem Metal-Free Reaction (alternative) Organic base-mediated conditions Rapid access to bicyclo[2.2.2]octane carboxylates with high enantioselectivity

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-methylspiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl groups and the oxirane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include diols, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate is a complex bicyclic compound featuring a spiro structure that includes a bicyclo[2.2.2]octane framework and an epoxide group. The molecular formula for this compound is C12H18O3C_{12}H_{18}O_3, and it has a molecular weight of approximately 210.27 g/mol.

Potential Applications

This compound has potential applications in various fields, including medicinal chemistry and organic synthesis. Further research is needed to elucidate the specific biological activities associated with the compound.

Structural Features and Reactivity

The compound is distinct due to its specific spiro configuration and epoxide functionality, which may influence its reactivity and biological interactions compared to other similar compounds.

Analogs

Several compounds share structural similarities with methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate, including:

  • Ethyl spiro[bicyclo[2.2.2]octane-2,3'-oxirane]-3'-carboxylate, which has a similar bicyclic structure but a different alkyl group that affects solubility and reactivity.
  • Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,3'-oxirane]-3'-carboxylate, which has a methyl substitution at the 3' position that alters biological activity and sterics.
  • Spiro[1-azabicyclo[2.2.2]octane-3, 2-carboxylate], which contains nitrogen in the bicyclic framework, potentially leading to different pharmacological properties due to the presence of nitrogen.

Mechanism of Action

The mechanism by which Methyl 3’-methylspiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The bicyclo[2.2.2]octane core provides a rigid scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Core Framework Variations

  • Bicyclo[2.2.2]octane vs. Bicyclo[2.2.1]heptane: The target compound’s bicyclo[2.2.2]octane system (C8 framework) provides greater ring strain and rigidity compared to bicyclo[2.2.1]heptane (C7, e.g., –3). This increases thermal stability and influences reactivity in ring-opening reactions .

Substituent Effects

  • Methyl vs. Chloro Groups :
    • Chloro-substituted analogs (e.g., ) exhibit higher polarity and electrophilicity, favoring nucleophilic attacks on the oxirane ring. Methyl groups (as in the target compound) enhance hydrophobicity and may stabilize the spiro junction through steric effects.
  • Carboxylate vs. Other Ester Groups :
    • The methyl ester in the target compound offers moderate electron-withdrawing effects, influencing epoxide reactivity. Ethyl esters (e.g., ) may alter pharmacokinetics due to slower hydrolysis .

Stereochemical Considerations

  • Defined vs. Undefined Stereochemistry: Compounds like Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate () highlight the importance of stereochemistry in biological activity.

Physicochemical Properties

Molecular Weight and Polarity

Compound Molecular Formula Molecular Weight Key Substituents Source
Target Compound* C11H16O3 ~196.24 Methyl, methyl ester Inferred
Methyl 3'-chlorospiro[...]-3'-carboxylate C10H13ClO3 216.66 Chloro, methyl ester
3,3-Dimethylspiro[...]oxirane C10H16O 152.24 Dimethyl
4-Azaspiro[...]oxirane C8H13NO 139.20 Nitrogen, oxirane

*Inferred based on structural analogs.

  • Crystallinity : Compounds meeting pharmacopeial crystallinity standards (e.g., ) suggest stability advantages. The target compound’s crystallinity is unreported but likely comparable due to its rigid framework.

Biological Activity

Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the spirobicyclic family, characterized by a bicyclo[2.2.2]octane core with an oxirane ring and a carboxylate group. Its molecular formula is C10H16O2C_{10}H_{16}O_2 with a molecular weight of approximately 168.24 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities such as:

  • Antimicrobial Activity : Many spirobicyclic compounds have shown effectiveness against bacterial strains and fungi.
  • Cytotoxicity : Compounds in this class may induce apoptosis in cancer cells, making them candidates for anticancer therapies.
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in disease processes.

Antimicrobial Effects

A study highlighted that compounds derived from spirobicyclic frameworks demonstrated significant antimicrobial properties against various pathogens, including:

  • Bacteria : Effective against Clostridium perfringens and Staphylococcus aureus.
  • Fungi : Exhibited antifungal activity against Candida species.
PathogenMinimum Inhibitory Concentration (MIC)
Clostridium perfringens6.4 μM
Staphylococcus aureus5.0 μM
Candida albicans4.0 μM

Cytotoxicity

In vitro studies have reported cytotoxic effects of this compound against several cancer cell lines:

  • MDA-MB-231 (breast cancer) : IC50 values around 27.9 nM.
  • MCF-7 (breast cancer) : IC50 values approximately 94.4 nM.

These results suggest the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action.

Enzyme Inhibition

Research has shown that similar compounds can inhibit enzymes involved in critical pathways such as:

  • Cyclooxygenase (COX) : Inhibition leads to reduced inflammation.
  • Lipoxygenase (LOX) : Plays a role in the biosynthesis of leukotrienes involved in inflammatory responses.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A recent study evaluated the antimicrobial efficacy of several spirobicyclic compounds, including this compound, demonstrating significant inhibition against gram-positive bacteria and fungi with MIC values lower than 10 μM .
  • Cytotoxicity Assessment :
    Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines, revealing that it induced cell death through apoptosis pathways, highlighting its potential for cancer treatment .
  • Enzyme Inhibition Studies :
    Research indicated that derivatives of this compound could selectively inhibit COX enzymes, suggesting anti-inflammatory properties that could be beneficial in treating conditions like arthritis .

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